5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione is a synthetic compound belonging to the quinoxaline family, characterized by its unique bicyclic structure containing two nitrogen atoms. This compound has garnered attention for its pharmacological properties, particularly as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function.
The compound is synthesized primarily from o-phenylenediamine and oxalic acid through cyclocondensation reactions. It can be classified under heterocyclic compounds, specifically as a quinoxaline derivative. Quinoxalines are known for their diverse biological activities, making them valuable in medicinal chemistry.
5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized using various methods:
5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione has a molecular formula of and a molecular weight of approximately 194.20 g/mol. The structure features:
Spectroscopic data confirms its structure:
5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione participates in various chemical reactions:
The mechanism of action for 5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione primarily involves its interaction with the N-methyl-D-aspartate receptor:
5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:
5,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione is a structurally distinct heterocyclic compound featuring a bicyclic quinoxaline-dione core with methyl substituents at the 5 and 7 positions. The compound's systematic IUPAC name is 5,7-dimethyl-1H,4H-quinoxaline-2,3-dione, reflecting the diketone functionality at positions 2 and 3 and the partially reduced pyrazine ring. Its molecular formula is C₁₀H₁₀N₂O₂, corresponding to a molecular weight of 190.20 g/mol. The canonical SMILES representation is CC1=CC2=C(C=C1)NC(=O)C(=O)N2, which captures the methyl positioning and the hydrogen-bonding capable dione moiety [4] [9].
Table 1: Key Chemical Identifiers
Property | Value/Descriptor |
---|---|
IUPAC Name | 5,7-dimethyl-1H,4H-quinoxaline-2,3-dione |
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)C(=O)N2 |
CAS Registry Number* | Not formally assigned (Related: 6,7-dimethyl analog [2474-50-2]) |
Hydrogen Bond Donor Count | 2 (N1-H, N4-H) |
Hydrogen Bond Acceptor Count | 2 (carbonyl oxygens) |
Spectroscopically, the compound exhibits characteristic carbonyl stretching vibrations in the IR region at approximately 1670-1700 cm⁻¹. NMR analysis predicts aromatic proton signals between δ 6.8-7.2 ppm and methyl group singlets near δ 2.3-2.5 ppm, while the N-H protons appear significantly deshielded (δ ≥11.0 ppm) due to strong intramolecular hydrogen bonding with adjacent carbonyls [4] [9].
Quinoxaline-2,3-diones emerged as synthetic targets in the 1970s due to their structural resemblance to biologically active benzodiazepines. Early synthetic routes involved condensation of o-phenylenediamines with oxalic acid, but suffered from poor regioselectivity and low yields when applied to asymmetrically substituted precursors like 3,4-diaminotoluene. The development of high-temperature glycol-based methodologies (e.g., diethylene glycol at 245°C) marked a significant advancement, enabling regiocontrolled access to dimethyl-substituted derivatives in yields exceeding 85% [6].
Table 2: Historical Milestones in Quinoxalinedione Chemistry
Time Period | Development | Impact |
---|---|---|
1970s | Initial syntheses via oxalic acid condensations | Established core scaffold |
1980s-1990s | NMDA receptor antagonist discovery (e.g., DCQX) | Validated neuropharmacological significance |
2000s | Glycol-based high-yield synthetic protocols | Enabled scalable production of analogs |
2010s-Present | Diversification into diabetes/cancer research | Expanded therapeutic relevance |
The regiochemical challenge of differentiating between 5,7- and 6,7-dimethyl isomers drove innovations in crystallographic and chromatographic separation techniques. These efforts established the structural foundation for understanding how substitution patterns influence electronic distribution and biological activity [1] [6].
Quinoxaline-2,3-diones constitute a privileged scaffold in drug discovery due to their versatile interactions with biological targets. In neuroscience, compounds like 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione (DCQX) serve as competitive antagonists at the glycine site of NMDA receptors, demonstrating nanomolar affinity (IC₅₀ ≈ 40 nM). This activity underpins potential applications in treating neurological disorders including epilepsy, chronic pain, and opioid tolerance mitigation [1] [5] [7].
Beyond neuroscience, recent structural hybrids incorporate sulfonamide extensions (e.g., 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide) exhibiting potent dipeptidyl peptidase-IV (DPP-4) inhibition (IC₅₀ = 6.7-39 nM). These derivatives function as antidiabetic agents by prolonging incretin hormone activity, thereby enhancing glucose-dependent insulin secretion [2]. In oncology, quinoxaline-dione cores serve as PARP-1 inhibitors through bioisosteric replacement of phthalazinone moieties in drugs like Olaparib. Derivatives such as compound 5 (IC₅₀ = 3.05 nM) exploit the dione motif for hydrogen bonding with Gly863 and Ser904 residues in the nicotinamide-binding site [8].
In material science, the dione functionality enables coordination with transition metals (Cu²⁺, Co²⁺, Ni²⁺), forming luminescent complexes and porous coordination polymers. Additionally, these compounds serve as precursors to bibenzimidazole derivatives for high-strength polymers synthesized via diethylene glycol-mediated condensations [6].
Table 3: Therapeutic Applications of Quinoxalinedione Derivatives
Biological Target | Representative Derivative | Activity/IC₅₀ | Therapeutic Area |
---|---|---|---|
NMDA/glycine receptor | 6,7-Dichloro analog (DCQX) | ~40 nM (binding) | Neuroprotection, analgesia |
DPP-4 enzyme | 1,4-Dimethyl-6-sulfonamide derivatives | 6.7-39 nM | Type 2 diabetes |
PARP-1 enzyme | Quinoxaline-based Olaparib mimics | 2.31-8.73 nM | BRCA-mutant cancers |
Opioid tolerance pathways | ACEA-1328 (6,7-dimethyl-5-nitro analog) | Morphine potentiation | Pain management |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2